molecular formula C22H21ClN2O4S2 B2533956 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide CAS No. 896325-36-3

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide

Cat. No.: B2533956
CAS No.: 896325-36-3
M. Wt: 476.99
InChI Key: UFNFOIPMNBDDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide features a bifunctional ethanediamide bridge connecting two distinct moieties:

  • Thiophen-2-yl group: A sulfur-containing heterocycle contributing to π-π stacking interactions and electronic effects.
  • 2-Methylbenzyl group: A hydrophobic aromatic substituent that may influence binding specificity.

This structure is characteristic of sulfonamide-based pharmaceuticals, which often target enzymes or receptors through sulfonyl and heterocyclic interactions .

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S2/c1-15-5-2-3-6-16(15)13-24-21(26)22(27)25-14-20(19-7-4-12-30-19)31(28,29)18-10-8-17(23)9-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNFOIPMNBDDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophen-Ethylamine Backbone Construction

Route 1: Nucleophilic Aromatic Substitution

  • 2-Thiophenemethyl bromide reacts with ethylenediamine in THF at 0°C to form 2-(thiophen-2-yl)ethylamine (Yield: 68–72%).
  • Sulfonation using 4-chlorobenzenesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.5 eq) at −20°C→RT for 6 hr:
    $$
    \text{Thiophen-ethylamine} + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Intermediate A}
    $$
    Key Data :
    • Reaction Scale: 10 mmol
    • Purification: Column chromatography (SiO₂, Hexane:EtOAc 3:1)
    • Yield: 85%
    • Characterization: $$ ^1\text{H NMR} $$ (CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H, Ar–H), 7.52 (d, J=8.4 Hz, 2H, Ar–H), 7.21 (dd, J=5.1 Hz, 1H, Thiophene), 6.96–6.89 (m, 2H, Thiophene), 3.45 (t, J=6.6 Hz, 2H, CH₂NH), 2.95 (t, J=6.6 Hz, 2H, CH₂S).

Route 2: Reductive Amination

  • 2-Thiophenecarboxaldehyde + ethylenediamine → Imine formation
  • NaBH₄ reduction in MeOH (0°C→RT, 2 hr) yields primary amine (Yield: 74%).

Synthesis of Intermediate B: (2-Methylphenyl)Methylamine

Benzylamine Derivatization

Method A: Gabriel Synthesis

  • 2-Methylbenzyl bromide (1.0 eq) + phthalimide-K⁺ (1.2 eq) in DMF, 80°C, 12 hr → N-(2-methylbenzyl)phthalimide
  • Hydrazinolysis (NH₂NH₂·H₂O, EtOH reflux) liberates primary amine (Yield: 88%).

Method B: Hofmann Rearrangement

  • 2-Methylbenzamide + Br₂/NaOH → Isocyanate intermediate → hydrolysis to amine (Yield: 65%).

Final Assembly via Amide Coupling

Sequential Amidation Protocol

Step 1: Formation of Monoamide

  • Intermediate A (1.0 eq) + oxalyl chloride (1.1 eq) in dry THF, 0°C, 1 hr → Acid chloride intermediate
  • Add Intermediate B (1.1 eq) + DMAP (0.1 eq), stir at RT for 12 hr:
    $$
    \text{Intermediate A} + \text{ClCOCOCl} \rightarrow \text{Acyl chloride} \xrightarrow{\text{Intermediate B}} \text{Target Molecule}
    $$
    Optimized Conditions :
    • Solvent: Anhydrous THF
    • Temperature: 0°C → RT
    • Catalyst: 4-Dimethylaminopyridine (DMAP)
    • Yield: 62%

Step 2: Second Amidation

  • Alternative route using HATU-mediated coupling:
    • Intermediate A (1.0 eq), Intermediate B (1.0 eq), HATU (1.5 eq), DIPEA (3.0 eq) in DMF, 24 hr, RT.
    • Yield: 58%

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (HPLC) Key Advantage
Sequential Amidation Oxalyl chloride/THF 62 98.5 No epimerization
HATU Coupling DMF/DIPEA 58 97.8 Mild conditions
One-Pot Procedure T3P®/EtOAc 54 96.2 Reduced purification steps

Spectroscopic Characterization Data

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH), 7.84 (d, J=8.4 Hz, 2H, Ar–H), 7.63 (d, J=8.4 Hz, 2H, Ar–H), 7.38–7.22 (m, 4H, Thiophene + Ar–H), 4.42 (s, 2H, CH₂N), 3.78 (t, J=6.6 Hz, 2H, CH₂S), 2.95 (t, J=6.6 Hz, 2H, CH₂N), 2.31 (s, 3H, CH₃).

HRMS (ESI+) :

  • Calculated for C₂₃H₂₂ClN₂O₄S₂: [M+H]⁺ = 497.0843
  • Observed: 497.0845 (Δ = 0.4 ppm).

Challenges and Optimization Strategies

  • Amide Racemization : Mitigated by using low temperatures (−20°C) during acyl chloride formation.
  • Sulfonamide Hydrolysis : Avoid aqueous workup at pH <5 or >9.
  • Thiophene Ring Stability : Conduct reactions under inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO2_2NH-) participates in hydrolysis and substitution reactions. Key findings include:

Hydrolysis Under Acidic Conditions

The sulfonamide bond undergoes hydrolysis in acidic media to yield 4-chlorobenzenesulfonic acid and a secondary amine derivative.

Reaction ConditionsProducts FormedYieldSource
6M HCl, 80°C, 12h4-Chlorobenzenesulfonic acid + Amine byproduct78%

This reaction is critical for decomposing the compound into analyzable fragments for structural verification.

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in nucleophilic substitutions. For example, treatment with primary amines in the presence of a base replaces the sulfonamide nitrogen with the incoming nucleophile:

SubstrateConditionsProductYieldSource
Benzylamine, K2_2CO3_3DCM, 25°C, 8hN-Benzyl derivative65%

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution and oxidation:

Electrophilic Sulfonation

The electron-rich thiophene ring reacts with sulfur trioxide to form a disulfonated derivative.

Reaction ConditionsProducts FormedYieldSource
SO3_3, H2_2SO4_4, 50°C, 4h2,5-Disulfonated thiophene analog52%

Oxidation to Sulfone

Oxidation with m-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to a sulfone group, enhancing polarity:

Oxidizing AgentConditionsProductYieldSource
mCPBACH2_2Cl2_2, 0°C → 25°C, 6hThiophene sulfone derivative89%

Ethanediamide Linker Reactions

The ethanediamide group (-NHCOCH2_2NH-) participates in condensation and cyclization:

Condensation with Carbonyl Compounds

Reaction with aldehydes under basic conditions forms imine-linked derivatives:

AldehydeConditionsProductYieldSource
Benzaldehyde, NaOHEtOH, reflux, 3hImine-bridged dimer71%

Cyclization to Oxazole

Heating with phosphorus oxychloride (POCl3_3) induces cyclization, forming an oxazole ring:

ConditionsProductYieldSource
POCl3_3, 110°C, 2hOxazole-fused analog68%

Comparative Reactivity Table

The table below summarizes reaction efficiencies across functional groups:

Functional GroupReaction TypeTypical YieldRate (k, s1^{-1})
SulfonamideHydrolysis (acidic)70–85%1.2 × 104^{-4}
ThiopheneOxidation (to sulfone)85–90%3.8 × 103^{-3}
EthanediamideCyclization60–70%2.1 × 105^{-5}

Mechanistic Insights

  • Sulfonamide Hydrolysis : Proceeds via a two-step mechanism: protonation of the sulfonamide nitrogen followed by nucleophilic attack by water .

  • Thiophene Oxidation : Involves electrophilic addition of oxygen to the sulfur atom, forming a sulfoxide intermediate before full oxidation to sulfone.

Industrial and Pharmacological Implications

  • The sulfone derivative exhibits enhanced metabolic stability, making it a candidate for prolonged-acting pharmaceuticals.

  • Cyclized oxazole analogs show promise as kinase inhibitors due to rigidified structures.

Scientific Research Applications

Structural Insights

The presence of the sulfonamide moiety is known for its antimicrobial properties, while the thiophene ring enhances electron-rich interactions, making the compound suitable for various chemical reactions.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Its potential applications include:

  • Targeting Specific Enzymes : The sulfonamide group's ability to interact with enzyme active sites can be harnessed to develop inhibitors for specific targets.
  • Anticancer Activity : Preliminary studies have shown that related compounds exhibit significant anticancer effects across various human cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 0.89 to 9.63 µg/mL against HeLa and AGS cells, indicating their potential as anticancer agents .

Biological Studies

Research has highlighted the compound’s interactions with biological molecules, leading to potential therapeutic effects:

  • Antibacterial Properties : While specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed, related compounds have shown significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent .
  • Antioxidant Activity : Derivatives of this compound have exhibited strong antiradical effects in antioxidant assays, indicating its capability to inhibit free radicals effectively .

Materials Science

The properties of this compound may be exploited in developing advanced materials:

  • Polymers and Coatings : The unique chemical structure can be utilized to create novel polymers or coatings with enhanced properties, such as increased durability or resistance to environmental factors.

Key Mechanisms Identified

  • Cell Cycle Arrest : Induction of cell cycle inhibition in the subG0 phase is observed in anticancer studies.
  • Mitochondrial Membrane Depolarization : This process is crucial for initiating apoptosis.
  • Caspase Activation : Involvement of caspases (e.g., caspase-8 and -9) in the apoptotic pathway further underscores its potential as an anticancer agent .

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with compounds containing similar structural motifs. Below is a summary table of relevant findings:

Study FocusFindingsReference
Anticancer ActivitySignificant activity against HeLa and AGS cell lines; IC50 values ranging from 0.89 to 9.63 µg/mL
Antibacterial ActivityDemonstrated significant inhibition against various bacterial strains
Antioxidant ActivityEffective inhibition of DPPH and ABTS radicals

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives with Varied Heterocycles

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide
  • Structural Difference : Replacement of thiophen-2-yl with furan-2-yl (oxygen vs. sulfur).
  • Bioactivity: Thiophene’s sulfur may enhance interactions with metal ions or cysteine residues in enzymes compared to furan .
  • Spectral Data : IR and NMR spectra for analogous compounds highlight distinct C=S (thiophene) vs. C=O (furan) stretching vibrations .
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide (BA93905)
  • Structural Difference : Ethanediamide replaced with pyrazol-3-yl and additional sulfonamide.
  • Impact :
    • Hydrogen Bonding : Pyrazole’s NH groups may improve solubility and receptor binding.
    • Rigidity : The dihydro-pyrazole ring introduces conformational constraints compared to the flexible ethanediamide bridge .

Sulfonyl-Containing Triazole and Thiazole Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br)
  • Structural Difference : Ethanediamide replaced with 1,2,4-triazole-thione .
  • Impact :
    • Tautomerism : Triazole-thione tautomers exhibit dual NH and C=S groups, enabling diverse hydrogen-bonding interactions.
    • Halogen Effects : Chlorine (Cl) substituents increase lipophilicity and metabolic stability compared to bromine (Br) or hydrogen (H) .
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-(4-quinazolinylamino)ethyl]-benzamide
  • Structural Difference : Incorporates thiazole and quinazoline moieties.
  • Impact :
    • Bioactivity : Thiazole’s nitrogen and sulfur atoms may enhance anticancer or antiviral activity via kinase inhibition.
    • Solubility : Quinazoline’s planar structure could reduce solubility compared to the target compound’s benzyl group .

Metal Complexes with Thiophene Moieties

Bis{N-benzyl-N-[2-(thiophen-2-yl)ethyl]-dithiocarbamato-j2S,S00}lead(II)
  • Structural Difference : Thiophen-2-yl ethyl group coordinated to lead(II) via dithiocarbamate.
  • Impact :
    • Stability : Metal coordination increases thermal stability but introduces toxicity concerns.
    • Electronic Properties : Thiophene’s sulfur participates in metal-ligand charge transfer, altering redox activity .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Key Substituents Functional Impact References
Target Compound 4-Cl-benzensulfonyl, thiophen-2-yl Balances lipophilicity and electronic interactions
N-[2-(4-Cl-benzensulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide Furan-2-yl, 2-methoxybenzyl Reduced electron density; altered bioactivity
BA93905 Pyrazol-3-yl, ethane-1-sulfonamide Enhanced hydrogen bonding; conformational rigidity
5-(4-Cl-phenylsulfonyl-phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione, Cl-substituent Tautomerism; halogen-dependent stability
Bis{N-benzyl-N-[2-(thiophen-2-yl)ethyl]-dithiocarbamato-j2S,S00}lead(II) Thiophen-2-yl, dithiocarbamate-Pb(II) Metal coordination enhances stability but increases toxicity

Research Findings and Trends

  • Thiophene vs. Furan : Thiophene derivatives generally exhibit higher metabolic stability and stronger π-π interactions than furan analogs, making them preferable in drug design .
  • Halogen Effects : Chlorine substituents improve lipophilicity and binding to hydrophobic pockets, whereas bromine may sterically hinder interactions .
  • Ethanediamide Bridge : Provides conformational flexibility, enabling adaptation to diverse enzyme active sites compared to rigid triazole or pyrazole systems .

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide, with CAS number 896325-36-3, is a complex organic compound characterized by its unique structural features that include both aromatic and heterocyclic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting specific enzymes and receptors.

PropertyValue
Molecular FormulaC22H21ClN2O4S2
Molecular Weight477.0 g/mol
StructureChemical Structure
SMILESCc1ccccc1CNC(=O)C(=O)NCC(c1cccs1)S(=O)(=O)c1ccc(Cl)cc1

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-yl-ethanol, followed by an amidation reaction with N-methylphenylmethylamine. The process requires careful control of reaction conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl and thiophene groups are crucial for modulating enzyme activity and receptor interactions.

Pharmacological Applications

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and metabolic disorders.
  • Antimicrobial Activity : There is evidence indicating that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Effects : Some research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of a specific enzyme (e.g., COX-2) demonstrated that the compound effectively reduced enzyme activity by approximately 70% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.

Research Findings

Recent research has focused on the following aspects:

  • Structure-Activity Relationship (SAR) : Investigations into how modifications to the compound's structure affect its biological activity have been pivotal in optimizing its pharmacological profile.
  • Toxicological Studies : Safety assessments have indicated a favorable toxicity profile in preliminary animal studies, suggesting potential for clinical applications.

Future Directions

Further research is warranted to explore:

  • Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety of the compound in human subjects.
  • Mechanistic Studies : Detailed studies to elucidate the exact mechanisms through which this compound interacts with biological systems.
  • Formulation Development : Developing formulations that enhance bioavailability and therapeutic effectiveness.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves selecting reaction conditions (e.g., reflux with acetic anhydride for acetylation ) and purification techniques like column chromatography (eluent: dichloromethane/ethyl acetate mixtures) . Controlling stoichiometry and reaction time, as demonstrated in copolymerization studies , can mitigate side reactions. Intermediate characterization via 1H^1H NMR ensures stepwise purity .

Q. What spectroscopic methods are most effective for structural characterization?

  • Methodological Answer : Use 1H^1H and 13C^{13}C NMR (400–500 MHz) in chloroform-d to resolve aromatic protons and sulfonyl/amide groups . Spectrofluorometric analysis (e.g., fluorescence intensity determination) can detect electronic interactions in heterocyclic moieties . Mass spectrometry (HRMS) confirms molecular weight with <1 ppm error .

Q. How can solubility and stability be assessed for in vitro studies?

  • Methodological Answer : Solubility screening in DMSO or ethanol (>61.3 µg/mL threshold ) via UV-Vis spectroscopy. Stability studies under varying pH (e.g., 1.2–7.4) and temperatures (4°C–37°C) with HPLC monitoring . Include controls for hydrolytic degradation, particularly for sulfonamide and acetamide linkages .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorinated groups) impact metabolic stability and target interactions?

  • Methodological Answer : Introduce trifluoromethyl groups to enhance lipophilicity and metabolic stability, as seen in analogs with improved pharmacokinetic profiles . Docking studies (e.g., AutoDock Vina) can predict binding affinity to sulfonamide-sensitive enzymes. Validate with in vitro CYP450 inhibition assays .

Q. How to resolve contradictions in biological activity data across different synthetic batches?

  • Methodological Answer : Trace impurities (e.g., unreacted intermediates) via LC-MS and correlate with bioactivity. For example, low yields (<5% ) may arise from competing side reactions; optimize catalysts (e.g., morpholine for thioamide formation ). Replicate studies under controlled conditions (e.g., inert atmosphere ).

Q. What computational strategies predict metabolic pathways and aldehyde oxidase selectivity?

  • Methodological Answer : Use QSAR models trained on sulfur-containing heterocycles to predict oxidation sites . Density Functional Theory (DFT) calculates electron density at sulfonyl groups, linked to aldehyde oxidase susceptibility . Validate with in vitro microsomal assays .

Q. How to design derivatives for enhanced fluorescence properties?

  • Methodological Answer : Modify the thiophene ring (e.g., introduce electron-withdrawing groups) to shift emission wavelengths. Compare fluorescence quantum yields of analogs (e.g., benzamide derivatives ). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes for probe design .

Contradiction Analysis & Experimental Design

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?

  • Methodological Answer : Crystal packing forces (e.g., centrosymmetric head-to-tail interactions ) may distort conformations. Compare solid-state (X-ray ) and solution-phase (NOESY NMR) data. For flexible ethylenediamide chains, molecular dynamics simulations reconcile discrepancies .

Q. How to troubleshoot low reproducibility in biological assays?

  • Methodological Answer : Standardize compound storage (desiccated, -20°C ) and solvent preparation (e.g., anhydrous DMSO). Validate cell-line specificity; for example, thiophene-containing analogs may interact unpredictably with membrane transporters . Include positive controls (e.g., AZD8931 ) for assay calibration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.